1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H22ClNO3S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structural components, such as chlorophenyl and methoxyphenoxy groups, often focuses on the synthesis of enantiomerically pure compounds and their structural analysis. For example, Zhang et al. (2014) developed a facile procedure for synthesizing enantiomerically pure diarylethanes, highlighting the importance of such compounds in pharmaceuticals and materials science due to their chirality and potential biological activities (Shuo Zhang et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Compounds with methoxy and chlorophenyl groups are also subject to molecular docking and quantum chemical calculation studies to predict their biological effects and molecular interactions. Viji et al. (2020) conducted such a study on a related compound, providing insights into its potential biological effects through molecular docking results (A. Viji et al., 2020).
Environmental Stability and By-Products
The environmental stability and potential by-products of psychoactive substances with related structures have been studied, highlighting concerns about their degradation products and environmental impact. Texter et al. (2018) investigated the pyrolysis products of a new psychoactive substance, providing a framework for understanding how structural features might influence stability and degradation patterns (Kelly B Texter et al., 2018).
Reactivity Towards Nucleophiles
Research by Pouzet et al. (1998) on the reactivity of benzo[b]thiophene derivatives towards sulfur- and oxygen-containing nucleophiles provides insights into the chemical behavior of compounds with similar functionalities, which could be relevant for understanding the reactivity of "1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone" (P. Pouzet et al., 1998).
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-24-17-8-4-5-9-18(17)25-14-20(23)22-11-10-19(26-13-12-22)15-6-2-3-7-16(15)21/h2-9,19H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAYMWVDYGZYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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